(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-4-6-15(7-5-14)12-24(21,22)13-16-8-9-17(23-16)18(20)19-10-2-3-11-19/h4-9H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWGBNUNQPDRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1448043-21-7 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a furan ring, a pyrrolidine moiety, and a sulfonyl group, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.43 g/mol . The compound is characterized by its solubility in common organic solvents, making it suitable for various biological assays and applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.43 g/mol |
| Solubility | Soluble in organic solvents |
| Purity | Typically 95% |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance, compounds containing sulfonamide groups have been shown to inhibit the growth of various pathogens .
- Anti-inflammatory Properties : Sulfonamide derivatives are often investigated for their anti-inflammatory effects. The presence of the pyrrolidine ring may enhance these properties by modulating inflammatory pathways .
Case Studies and Research Findings
- Antibacterial Activity : A study involving related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group plays a crucial role in antimicrobial efficacy . The mechanism of action is believed to involve interference with bacterial folic acid synthesis.
- Antifungal Effects : Research has indicated that compounds with furan rings possess antifungal activity, potentially through disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies reported IC50 values indicating significant cytotoxicity against human glioblastoma and melanoma cells, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The sulfonyl group is essential for antimicrobial activity.
- The furan ring contributes to the overall stability and bioactivity.
- The pyrrolidine moiety may enhance lipophilicity, facilitating cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional groups with several pharmacologically relevant molecules:
Sulfonamide Derivatives: The sulfonyl group is common in protease inhibitors (e.g., HIV-1 protease inhibitors).
Furan-Containing Drugs : Analogues like ranitidine (a histamine H2-receptor antagonist) utilize furan rings for aromatic interactions. The addition of a sulfonylmethyl group here could alter binding kinetics or metabolic stability.
Pyrrolidinone Derivatives: Drugs such as rolipram (a PDE4 inhibitor) use pyrrolidinone moieties for conformational rigidity. The methanone group in this compound may confer similar advantages in target binding.
Physicochemical Properties
Hypothetical data based on structural analogs (Table 1):
Table 1: Comparative properties of the target compound and structurally or functionally related molecules.
Environmental and Analytical Data
Monitoring approaches for sulfonyl-containing compounds (e.g., HPLC or mass spectrometry) could be applied to assess environmental persistence, as seen in chemistry monitoring protocols for analogous substances .
Research Findings and Methodological Context
- 3D Cell Culture Relevance : The compound’s solubility and stability could be tested using perfusion systems like those described in , enabling comparisons with PEGDA-based drug delivery .
- Therapeutic Potential: While sulforaphane’s clinical breakthrough in osteoarthritis hinges on human trials , this compound’s synthetic design may offer tunability for targeted enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
